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molecular formula C5H8O B1207793 2-Ethylacrolein CAS No. 922-63-4

2-Ethylacrolein

Cat. No. B1207793
M. Wt: 84.12 g/mol
InChI Key: GMLDCZYTIPCVMO-UHFFFAOYSA-N
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Patent
US04723011

Procedure details

A mixture of ethacrolein (12.8 g 0.152 mole) and ammonium acetate (24.4 g 0.304 mole) in 50 cc acetonitrile is stirred at room temperature and a solution of ethyl 2-chloroacetoacetate (25 g 0.152 mole) in 30 cc acetonitrile is added dropwise over 15 minutes. The reaction mixture is heated at reflux for 16 hours, cooled, and partitioned between water and ethyl acetate. The organic phase is concentrated in vacuo and chromatographed on silica gel using 9:1 hexane-ethylacetate to afford 12.7 g of the title product.
Quantity
12.8 g
Type
reactant
Reaction Step One
Quantity
24.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][C:3]([CH:5]=O)=[CH2:4].C([O-])(=O)C.[NH4+:11].Cl[CH:13]([C:19]([CH3:21])=O)[C:14]([O:16][CH2:17][CH3:18])=[O:15]>C(#N)C>[CH2:2]([C:3]1[CH:5]=[N:11][C:19]([CH3:21])=[C:13]([CH:4]=1)[C:14]([O:16][CH2:17][CH3:18])=[O:15])[CH3:1] |f:1.2|

Inputs

Step One
Name
Quantity
12.8 g
Type
reactant
Smiles
CCC(=C)C=O
Name
Quantity
24.4 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
25 g
Type
reactant
Smiles
ClC(C(=O)OCC)C(=O)C
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 16 hours
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
partitioned between water and ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
The organic phase is concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
chromatographed on silica gel using 9:1 hexane-ethylacetate

Outcomes

Product
Name
Type
product
Smiles
C(C)C=1C=NC(=C(C(=O)OCC)C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 12.7 g
YIELD: CALCULATEDPERCENTYIELD 43.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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